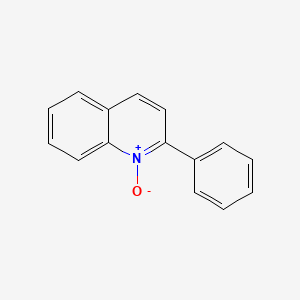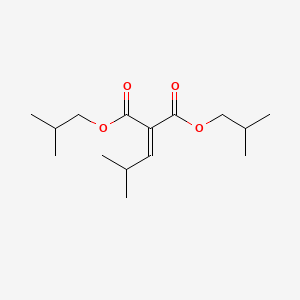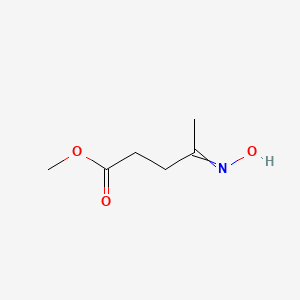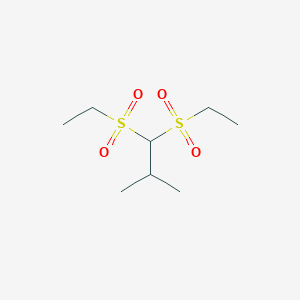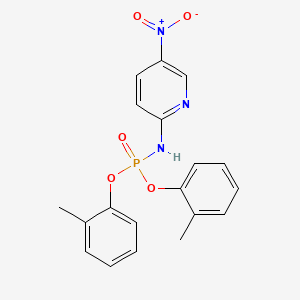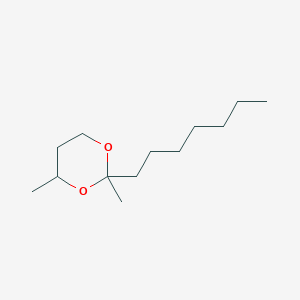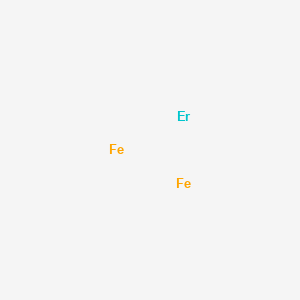
Erbium;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Erbium iron compounds are a class of materials that combine the rare-earth element erbium with iron. Erbium, with the chemical symbol Er and atomic number 68, is a silvery-white metal that belongs to the lanthanide series of the periodic table . Iron, with the chemical symbol Fe and atomic number 26, is a well-known transition metal. The combination of these two elements results in compounds that exhibit unique magnetic, optical, and electronic properties, making them valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Erbium iron compounds can be synthesized using several methods, including solid-state reactions, sol-gel processes, and chemical vapor deposition. One common method involves the solid-state reaction of erbium oxide (Er₂O₃) and iron oxide (Fe₂O₃) at high temperatures. The reaction typically occurs in a furnace under an inert atmosphere to prevent oxidation:
Er2O3+Fe2O3→ErFeO3
The reaction conditions, such as temperature and time, are crucial for obtaining the desired phase and purity of the compound .
Industrial Production Methods
In industrial settings, erbium iron compounds are often produced using metallothermic reduction methods. For example, erbium chloride (ErCl₃) and iron chloride (FeCl₃) can be reduced using calcium or magnesium as the reducing agent. The reaction is carried out in a high-temperature furnace under an inert atmosphere to prevent contamination:
ErCl3+FeCl3+3Ca→ErFe+3CaCl2
This method allows for the production of high-purity erbium iron compounds on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
Erbium iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of erbium and iron, as well as the reaction conditions.
Oxidation: Erbium iron compounds can be oxidized to form oxides, such as erbium iron oxide (ErFeO₃). This reaction typically occurs at high temperatures in the presence of oxygen.
Reduction: Reduction reactions involve the conversion of erbium iron compounds to their metallic forms. For example, erbium iron oxide can be reduced using hydrogen gas to produce metallic erbium and iron.
Substitution: Substitution reactions involve the replacement of one element in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of erbium iron compounds include hydrogen gas, oxygen, and various reducing agents such as calcium and magnesium. The reaction conditions, such as temperature, pressure, and atmosphere, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from the reactions of erbium iron compounds depend on the specific reaction and conditions. For example, oxidation reactions typically produce oxides, while reduction reactions yield metallic forms of erbium and iron. Substitution reactions result in mixed-metal compounds with unique properties .
Aplicaciones Científicas De Investigación
Erbium iron compounds have a wide range of scientific research applications due to their unique magnetic, optical, and electronic properties.
Chemistry: In chemistry, erbium iron compounds are used as catalysts in various chemical reactions.
Biology: In biology, these compounds are used in imaging and diagnostic techniques.
Medicine: In medicine, erbium iron compounds are explored for their potential in targeted drug delivery systems.
Industry: In industry, erbium iron compounds are used in the production of high-performance magnets and electronic devices.
Mecanismo De Acción
The mechanism of action of erbium iron compounds is primarily based on their ability to interact with other molecules through their magnetic and electronic properties. The molecular targets and pathways involved depend on the specific application.
Magnetic Properties: The magnetic properties of erbium iron compounds are due to the unpaired electrons in the 4f orbitals of erbium and the 3d orbitals of iron.
Electronic Properties: The electronic properties of erbium iron compounds are influenced by the arrangement of electrons in the 4f and 3d orbitals.
Comparación Con Compuestos Similares
Erbium iron compounds can be compared with other similar compounds, such as yttrium iron garnet (YIG) and neodymium iron boride (NdFeB).
Yttrium Iron Garnet (YIG): YIG is a well-known magnetic material with excellent magnetic and optical properties.
Neodymium Iron Boride (NdFeB): NdFeB is a widely used magnetic material known for its high magnetic strength.
List of Similar Compounds
- Yttrium iron garnet (YIG)
- Neodymium iron boride (NdFeB)
- Samarium cobalt (SmCo)
- Dysprosium iron garnet (DyIG)
These compounds share similar magnetic and electronic properties with erbium iron compounds but differ in their specific applications and performance characteristics .
Propiedades
Número CAS |
12020-15-4 |
|---|---|
Fórmula molecular |
ErFe2 |
Peso molecular |
278.95 g/mol |
Nombre IUPAC |
erbium;iron |
InChI |
InChI=1S/Er.2Fe |
Clave InChI |
RXDQITQSEDTIJX-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Er] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



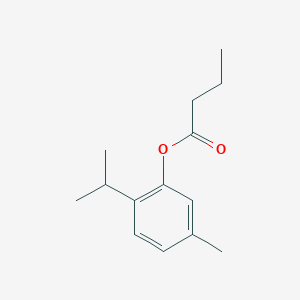
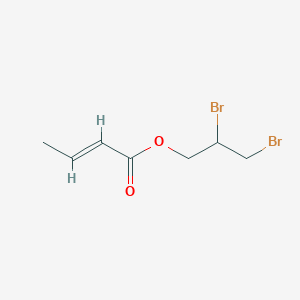
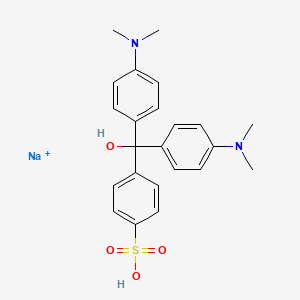
![1-Thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14739385.png)
